![molecular formula C7H11BrO2 B2677126 methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate CAS No. 2055840-88-3](/img/structure/B2677126.png)
methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate
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Overview
Description
Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is a type of organic compound. It likely contains a cyclopentane ring, which is a cyclic hydrocarbon with a molecular formula of C5H10 . The “methyl” indicates a -CH3 group, and “carboxylate” refers to a -COO- group. The (1S,3S)-rel-3-bromocyclopentane part suggests that the compound has a bromine atom on the cyclopentane ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by a cyclopentane ring with a bromine atom and a carboxylate group attached. The positions of these groups would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Spiro-Dihydropyran Derivatives Synthesis
Methyl 1-bromocyclopentane- and 1-bromocyclobutanecarboxylates have been used with zinc and substituted chalcones to form spiro-3,4-dihydropyran-2-one derivatives. These derivatives include 8, 10-diaryl-7-oxaspiro[4.5]dec-8-en-6-ones and 7,9-diaryl-6-oxaspiro[3.5]non-7-en-5-ones (Kirillov & Gavrilov, 2008).
Carbonium Ion Formation and Hydrocarbon Isomerization
In the study of carbonium ions, methyl 1-bromocyclopentane and related compounds have been crucial. For example, 1-methyl-1-chlorocyclopentane and similar compounds in SbF5-S02 solutions form stable carbonium ions like the 1-methylcyclopentyl cation, aiding in the understanding of hydrocarbon isomerization mechanisms (Olah et al., 1967).
Cyclopropene Derivatives Formation
Methyl 3,3-dimethylcyclopropene-1-carboxylate undergoes cycloaddition with enamines to form 2-aminobicyclo[2.1.0]pentane derivatives. These derivatives are transformed into 3-cyclopentenols, important in the synthesis of tricyclic adducts and macrocycles (Franck-Neumann, Miesch, & Kempf, 1989).
Reformatsky Reaction in Organic Synthesis
The Reformatsky reaction involving methyl 1-bromocyclopentanecarboxylate and related compounds with zinc and other reactants results in various organic compounds. For instance, this reaction can produce methyl-1-[(aryl)(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-methyl]cyclopentane(or cyclohexane)carboxylates, highlighting its versatility in synthetic organic chemistry (Kirillov & Nikiforova, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1S,3S)-3-bromocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSTTSIQITBMQ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate |
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